molecular formula C18H23N5O2 B2954717 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide CAS No. 1797670-09-7

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide

Cat. No.: B2954717
CAS No.: 1797670-09-7
M. Wt: 341.415
InChI Key: SOAFGRAVCYVLBA-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a morpholine ring and a dimethylamino group, along with a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable pyrimidine derivative and a morpholine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzamide moiety can be oxidized to form benzoic acid derivatives.

  • Reduction: The pyrimidinyl core can be reduced to form pyrimidinylamine derivatives.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted morpholines.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

Industry: Utilized in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide: is structurally similar to other pyrimidinyl derivatives with various substituents.

  • N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-ethylbenzamide

  • N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-propylbenzamide

Uniqueness: The presence of the morpholine ring and the specific placement of the dimethylamino group contribute to its unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and applications for this intriguing molecule.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAFGRAVCYVLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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